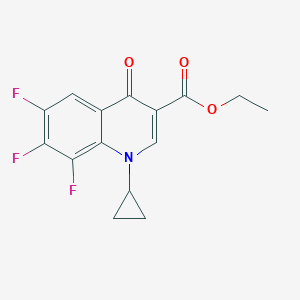

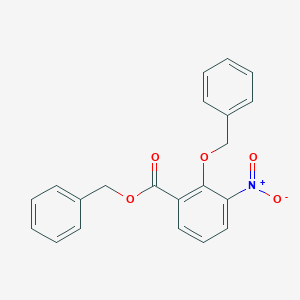

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Vue d'ensemble

Description

“2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester” is a chemical compound with the molecular formula C21H17NO5 and a molecular weight of 363.36 . It is used in infectious disease research and is classified under other antibacterials . It is also known as Benzyl 2-(Benzyloxy)-3-nitrobenzoate .

Synthesis Analysis

The synthesis of benzyl esters like “2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester” can be achieved through a direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation under 1 atm of oxygen . This method demonstrates good functional group tolerance and high yields .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester” include a molecular weight of 363.36 g/mol and a molecular formula of C21H17NO5 . More specific properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.Applications De Recherche Scientifique

Nitric Oxide-Releasing Aspirin Prodrugs

One significant application of the 2-benzyloxy-3-nitro-benzoic acid benzyl ester family involves its role in the development of nitric oxide-releasing acetylsalicylic acid (ASA) prodrugs. These water-soluble derivatives, which include structures with benzyloxy and nitrooxy groups, have been synthesized and evaluated for their potential as ASA prodrugs. These compounds exhibit good water solubility and demonstrate stability under various pH conditions. Upon metabolization in human serum, these compounds release ASA along with related NO-donor benzoic acids. Notably, certain derivatives demonstrate potent NO-dependent vasodilatory action, and selected prodrugs exhibit anti-inflammatory activities comparable to ASA, with reduced gastrotoxicity. These characteristics highlight the potential of these NO-donor ASA prodrugs for clinical applications (Rolando et al., 2013).

Crystallographic and Molecular Studies

The structure and crystallographic properties of benzyl 2,6-dihydroxy-3-nitrobenzoate, a related compound, have been examined. The molecule's structure, involving the nitro group and its conjugation with the benzene ring, as well as intra- and intermolecular hydrogen bonding, offers insights into molecular interactions and stability. This understanding can be pivotal in designing compounds with specific structural and functional properties (Sonar et al., 2007).

Luminescent Properties and Synthesis of Complexes

The synthesis of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, including a compound similar to 2-benzyloxy-3-nitro-benzoic acid benzyl ester, has been explored. These compounds have been studied for their influence on the photophysical properties, demonstrating how substituents like nitro groups can impact the luminescence efficiency. This research is significant in the field of materials science, particularly for developing new luminescent materials (Sivakumar et al., 2010).

Propriétés

IUPAC Name |

benzyl 3-nitro-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c23-21(27-15-17-10-5-2-6-11-17)18-12-7-13-19(22(24)25)20(18)26-14-16-8-3-1-4-9-16/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASQATSQCXYGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582951 | |

| Record name | Benzyl 2-(benzyloxy)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester | |

CAS RN |

217095-89-1 | |

| Record name | Benzyl 2-(benzyloxy)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)

![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117565.png)

![(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B117568.png)

![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)

![6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B117575.png)